molecular formula C20H18N2O6S B15030616 3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

Cat. No.: B15030616
M. Wt: 414.4 g/mol
InChI Key: QNHAAQLRLRPPBH-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a 1,3-thiazolidin-2,4-dione core substituted with a methyl group at the 3-position and a 4-(ethoxycarbonyl)phenylamino group at the 5-position. Such structural attributes position it within a class of thiazolidinone derivatives studied for diverse biological activities, including antidiabetic, anti-inflammatory, and receptor-targeted applications .

Properties

Molecular Formula

C20H18N2O6S

Molecular Weight

414.4 g/mol

IUPAC Name

3-[[5-(4-ethoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid

InChI

InChI=1S/C20H18N2O6S/c1-2-28-19(26)13-6-8-15(9-7-13)21-16-17(23)22(20(27)29-16)11-12-4-3-5-14(10-12)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25)

InChI Key

QNHAAQLRLRPPBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(ethoxycarbonyl)aniline with a thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in a solvent mixture like dioxane/water at elevated temperatures (70-80°C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from its three key functional groups :

  • Thiazolidinone ring (2,4-dioxo-1,3-thiazolidin-3-yl) :

    • Alkylation/Acylation : The sulfur atom and nitrogen in the ring can participate in electrophilic attacks.

    • Redox reactions : Susceptible to oxidation/reduction due to the presence of ketone and amine groups.

  • Ethoxycarbonyl group :

    • Hydrolysis : Ester hydrolysis under acidic/basic conditions to generate carboxylic acids .

  • Benzoic acid moiety :

    • Decarboxylation : Potential thermal decomposition to release CO₂.

    • Derivatization : Conversion to esters, amides, or anhydrides via coupling reagents .

Hydrolysis of the Ethoxycarbonyl Group

The ethoxycarbonyl ester undergoes acidic or basic hydrolysis to form a carboxylic acid:

R-CO-OEt+H2OR-COOH+Ethanol\text{R-CO-OEt} + \text{H}_2\text{O} \rightarrow \text{R-COOH} + \text{Ethanol}

This reaction is critical for activating the compound’s biological activity .

Thiazolidinone Ring Functionalization

The thiazolidinone ring can undergo:

  • Alkylation : Reaction with alkyl halides to form substituted derivatives.

  • Acylation : Acyl transfer reactions using acyl chlorides.

  • Oxidation/Reduction : Conversion to thiazolidinone derivatives via redox agents like KMnO₄ or LiAlH₄.

Coupling Reactions

The benzoic acid moiety can participate in amide bond formation using coupling reagents (e.g., EDC, HOBt) .

Reaction Types and Conditions

Reaction Type Reagents/Conditions Outcome
Hydrolysis (Ester)HCl/H₂O or NaOH/ROHCarboxylic acid formation
Thiazolidinone alkylationAlkyl halides, base (e.g., NaOH)Substituted thiazolidinone derivatives
OxidationKMnO₄, acidic conditionsOxidized thiazolidinone derivatives
Coupling (Amide)EDC, HOBt, DMAPAmide derivatives

Challenges and Considerations

  • Selectivity : Control of reaction conditions is critical to avoid over-oxidation or side-product formation.

  • Purification : Techniques like HPLC/TLC are essential for isolating target compounds.

  • Functional Group Interference : The ethoxycarbonyl and benzoic acid groups may compete in reactivity, necessitating protective strategies .

This compound exemplifies the interplay of structural complexity and reactivity in organic chemistry, offering diverse avenues for chemical exploration and application.

Scientific Research Applications

3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in substituents on the thiazolidinone ring and the benzoic acid moiety, leading to differences in physicochemical properties and biological interactions. Key comparisons are outlined below:

Substituent Variations on the Phenylamino Group

  • 3-[[5-(4-Carboxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid (): Replaces the ethoxycarbonyl group with a carboxylic acid (-COOH) at the 4-position.
  • 3-[[5-(2-Methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid (): Substitutes a methoxy (-OCH₃) group at the 2-position of the phenyl ring. The electron-donating methoxy group may enhance π-π stacking interactions in receptor binding .

Modifications to the Thiazolidinone Core

  • 3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid ():
    • Incorporates a benzylidene group at the 5-position and a thioxo (C=S) group at the 2-position.
    • The conjugated double bond system (Z-configuration) may enhance planarity, influencing receptor selectivity .
  • 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (): Features a fluorobenzylidene substituent and acts as a high-potency GPR35 agonist.

Variations in the Benzoic Acid Substituent

  • 3-({5-[(2-Amino-2-oxoethyl)(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid (): Introduces a carbamoylmethyl-p-tolyl group, adding hydrogen-bonding capacity via the amide moiety. The methylphenyl group may enhance hydrophobic interactions in enzyme pockets .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a thiazolidinone core linked to a benzoic acid moiety, which contributes to its unique biological properties. The presence of an ethoxycarbonyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and target proteins.

Molecular Formula

  • Molecular Formula : C_{19}H_{20}N_{2}O_{5}S
  • Molecular Weight : 396.44 g/mol

Structural Features

  • Thiazolidinone Ring : Implicated in various biological activities including anti-inflammatory and anticancer effects.
  • Benzoic Acid Moiety : Known for antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid exhibit significant anticancer properties. For instance, thiazolidinones have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of thiazolidinones possess broad-spectrum antibacterial effects, likely due to their ability to disrupt bacterial cell wall synthesis .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Interaction with Cellular Targets : The ethoxycarbonyl group may facilitate interactions with cellular receptors or enzymes, enhancing the compound's therapeutic potential.

Case Studies

  • Anticancer Efficacy : A study involving a related thiazolidinone demonstrated a dose-dependent reduction in tumor size in xenograft models, suggesting that structural modifications can enhance efficacy against specific cancer types .
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive bacteria .

Data Tables

Biological ActivityTest SystemResult
AnticancerXenograft ModelsSignificant tumor reduction observed
AntimicrobialBacterial StrainsMIC values below 50 µg/mL for several strains

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